molecular formula C10H9BrO2 B174795 2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene CAS No. 197805-26-8

2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene

Cat. No.: B174795
CAS No.: 197805-26-8
M. Wt: 241.08 g/mol
InChI Key: QQMSHFDVPCBVQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene is an organic compound with the molecular formula C10H9BrO2. It is a derivative of 1,3-benzodioxole and is characterized by the presence of a bromine atom and a methylenedioxyphenyl group attached to a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene typically involves the bromination of 3-[(3,4-Methylenedioxy)phenyl]-1-propene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under mild conditions . The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the allylic position.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nucleophile bonds.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of the corresponding hydrocarbon.

Scientific Research Applications

2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1,2-propanediol: Another brominated compound with different functional groups.

    3,4-Methylenedioxyphenyl-2-propanone: A related compound with a ketone functional group instead of a bromine atom.

    2-Bromo-1-phenylpropane: Similar structure but lacks the methylenedioxy group.

Properties

IUPAC Name

5-(2-bromoprop-2-enyl)-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-7(11)4-8-2-3-9-10(5-8)13-6-12-9/h2-3,5H,1,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMSHFDVPCBVQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC2=C(C=C1)OCO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641247
Record name 5-(2-Bromoprop-2-en-1-yl)-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197805-26-8
Record name 5-(2-Bromoprop-2-en-1-yl)-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.